(4E)-4-(anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
(4E)-4-(Anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes an anilinomethylidene group attached to a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of aniline with 5-methyl-2-phenylpyrazol-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
(4E)-4-(anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-(anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(Anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one: A closely related compound with similar structural features.
4-(Benzylidene)-5-methyl-2-phenylpyrazol-3-one: Another pyrazolone derivative with a benzylidene group instead of an anilinomethylidene group.
Uniqueness: (4E)-4-(anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one is unique due to its specific anilinomethylidene substitution, which imparts distinct chemical and biological properties compared to other pyrazolone derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4E)-4-(anilinomethylidene)-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h2-12,18H,1H3/b16-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSERYMNADDJALG-FOWTUZBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CNC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/NC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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